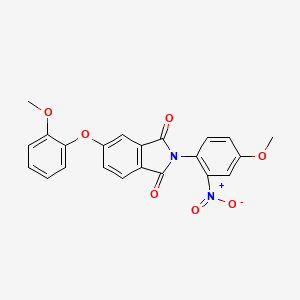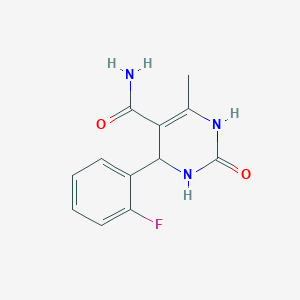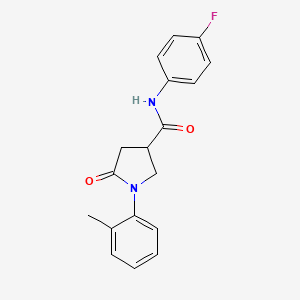
2-(4-bromophenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl N-(1-adamantylcarbonyl)valinate is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BOC-valine or Adamantyl-BOC-valine. This compound is a derivative of valine, which is an essential amino acid that is required for protein synthesis in the body. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BOC-valine will be discussed in
Mecanismo De Acción
The mechanism of action of BOC-valine is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and inflammation. BOC-valine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition leads to the inhibition of cancer cell invasion and metastasis. BOC-valine has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation.
Biochemical and Physiological Effects:
BOC-valine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models of arthritis, and protect neurons from damage in animal models of neurodegenerative diseases. BOC-valine has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOC-valine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anticancer and anti-inflammatory agents. However, BOC-valine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of BOC-valine. One direction is the investigation of its potential as an anticancer agent in combination with other drugs. Another direction is the investigation of its potential as an anti-inflammatory agent in animal models of other inflammatory diseases. Additionally, the mechanism of action of BOC-valine should be further elucidated to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
BOC-valine has been studied extensively in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. BOC-valine has also been studied for its potential as an anti-inflammatory agent, as it reduces inflammation in animal models of arthritis. Additionally, BOC-valine has been investigated for its potential as a neuroprotective agent, as it protects neurons from damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30BrNO4/c1-14(2)21(22(28)30-13-20(27)18-3-5-19(25)6-4-18)26-23(29)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,14-17,21H,7-13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXNCILLKAKZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)

![1-[1-(3-bromobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3971671.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)
![1-methyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971679.png)
![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)




![1-(2-fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3971724.png)
![1-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971737.png)
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B3971750.png)